(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Overview
Description
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is an organic compound characterized by the presence of three chlorine atoms, an ethoxy group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one typically involves the reaction of trichloroacetyl chloride with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring a high yield of the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted butenones.
Scientific Research Applications
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ethoxy group play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which enable the compound to modify other molecules and exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-trichloro-2-propanone: Similar in structure but lacks the ethoxy group.
1,1,1-trichloro-3-buten-2-one: Similar but without the ethoxy substitution.
1,1,1-trichloro-4-methoxybut-3-en-2-one: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is unique due to the presence of both the ethoxy group and the butenone structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLVLNOHCTKII-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-07-7, 83124-74-7 | |
Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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